Clothiapine

Vue d'ensemble

Description

Il a été introduit pour la première fois à la fin des années 1960 et est principalement utilisé pour la gestion de la schizophrénie, des troubles liés à la psychose, du trouble bipolaire, de l'agitation psychomotrice et de l'anxiété . Il est disponible sous différentes formes, notamment des comprimés, des flacons et des solutions buvables, dans plusieurs pays tels que l'Espagne, la Belgique, l'Italie, la Suisse, Israël, Taiwan, l'Afrique du Sud et l'Argentine .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Acute Psychotic Illnesses

- Clothiapine is primarily indicated for acute psychotic episodes, including schizophrenia, schizoaffective disorder, manic phases of bipolar disorder, and brief psychotic episodes. It is particularly useful in cases where rapid sedation is necessary due to agitated or violent behavior .

- A meta-analysis reviewed several randomized clinical trials comparing this compound with other antipsychotics. The findings indicated that this compound was not superior to chlorpromazine or other standard treatments but showed comparable efficacy in managing acute psychotic symptoms .

2. Efficacy Compared to Other Antipsychotics

- In a study comparing this compound with chlorpromazine in chronic schizophrenia patients, this compound demonstrated significant superiority in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) scores .

- Another trial suggested that this compound might require less adjunctive treatment for EPS compared to zuclopenthixol acetate, indicating a potential benefit in minimizing side effects associated with traditional antipsychotics .

Dosage and Administration

This compound can be administered orally or via injection (intramuscular or intravenous). Typical dosages for acute psychosis range from 120 mg to 200 mg per day, with some cases requiring doses up to 360 mg per day . The choice between oral and injectable forms depends on the clinical scenario and patient compliance.

Case Studies and Research Findings

Several studies have explored the clinical applications of this compound:

Mécanisme D'action

Target of Action

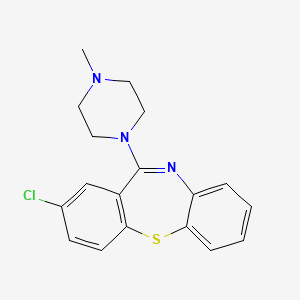

Clothiapine, also known as Clotiapine, is a neuroleptic of the dibenzothiazepine class . It is supposed to act by blocking GABA (A) receptors . These receptors are primarily found in the central nervous system and are responsible for mediating inhibitory neurotransmission.

Mode of Action

It’s also thought to have some clozapine-like effects . This interaction with dopamine and serotonin receptors in the brain helps to reduce psychotic symptoms such as hallucinations, delusions, and disordered thinking.

Pharmacokinetics

It is generally well-tolerated, and precautions and/or monitoring are required in certain patient populations .

Result of Action

This compound has shown efficacy in the treatment of acute schizophrenia and may be of particular value in patients with chronic schizophrenia who are unresponsive to or intolerant of treatment with other antipsychotic agents . Despite its profile of a relatively high incidence of extrapyramidal side effects, it has demonstrated efficacy in treatment-resistant individuals with schizophrenia .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the availability of family/social support, quality and type of healthcare provided can affect the response to treatment . Furthermore, patient characteristics such as the severity/stage of the illness, co-morbid conditions, genetic factors, and family history of mental illness can also impact the drug’s action .

Analyse Biochimique

Biochemical Properties

Clothiapine is an atypical antipsychotic . It has been shown to be useful in some treatment-resistant patients

Cellular Effects

This compound has been reported to have a high incidence of extrapyramidal side effects compared to other atypical antipsychotics like clozapine and quetiapine These effects are thought to be due to its action on various types of cells and cellular processes

Molecular Mechanism

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La clotiapine est synthétisée par une série de réactions chimiques impliquant la formation du noyau dibenzothiazépine. Les étapes clés comprennent :

Formation du cycle dibenzothiazépine : Cela implique la réaction du 2-chlorobenzonitrile avec le 2-aminothiophénol en conditions basiques pour former le noyau dibenzothiazépine.

Réaction de substitution : Le noyau dibenzothiazépine est ensuite mis à réagir avec la 1-méthylpipérazine en présence d'une base appropriée pour introduire la partie pipérazine.

Méthodes de production industrielle : La production industrielle de la clotiapine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de mettre à l'échelle la production tout en maintenant la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions : La clotiapine subit diverses réactions chimiques, notamment :

Oxydation : La clotiapine peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la clotiapine en ses formes réduites correspondantes.

Substitution : Des réactions de substitution peuvent se produire au niveau de la partie pipérazine ou des cycles aromatiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des bases comme l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits :

Produits d'oxydation : Sulfoxydes et sulfones.

Produits de réduction : Formes réduites de la clotiapine.

Produits de substitution : Différents dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

La clotiapine a été largement étudiée pour ses propriétés pharmacologiques et ses applications cliniques. Voici quelques-unes de ses principales applications de recherche :

Psychiatrie : La clotiapine est utilisée dans le traitement de la schizophrénie, du trouble bipolaire et des troubles liés à la psychose. .

Essais cliniques : La clotiapine a été évaluée dans divers essais cliniques pour évaluer son efficacité et sa sécurité dans différentes populations de patients.

5. Mécanisme d'action

La clotiapine exerce ses effets en agissant sur plusieurs récepteurs neurotransmetteurs dans le cerveau. Elle cible principalement :

Récepteurs de la dopamine D2 : Le blocage de ces récepteurs contribue à réduire les symptômes psychotiques.

Récepteurs de la sérotonine 5-HT2 : L'antagonisme à ces récepteurs contribue à ses effets antipsychotiques et anxiolytiques.

Récepteurs de l'histamine H1 : Cette action est responsable de ses propriétés sédatives.

Récepteurs muscariniques M1 : L'interaction avec ces récepteurs peut entraîner des effets anticholinergiques

Comparaison Avec Des Composés Similaires

La clotiapine est structurellement liée à d'autres dérivés de la dibenzothiazépine tels que la clozapine et la loxapine. Elle possède des propriétés uniques qui la distinguent de ces composés :

Loxapine : La loxapine est un autre dérivé de la dibenzothiazépine ayant des propriétés antipsychotiques.

Composés similaires :

- Clozapine

- Loxapine

- Quétiapine

- Olanzapine

Activité Biologique

Clothiapine, a dibenzothiazepine neuroleptic, has gained attention for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia and acute psychotic episodes. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound's chemical structure is similar to that of clozapine, which suggests a comparable mechanism of action. It primarily functions as an antagonist at dopamine D2 receptors while also exhibiting activity at serotonin receptors, particularly the 5-HT2A receptor. This dual action may contribute to its effectiveness in managing symptoms of schizophrenia and other psychotic disorders.

Case Studies and Clinical Trials

- Comparison with Chlorpromazine : A study involving a double-blind crossover design compared this compound with chlorpromazine in patients with chronic schizophrenia. Results indicated that this compound was significantly superior to chlorpromazine in improving scores on the Positive and Negative Syndrome Scale (PANSS), Nurse's Observation Scale for Inpatient Evaluation (NOSIE), and Clinical Global Impression (CGI) scales .

- Meta-Analysis : A meta-analysis assessed the efficacy of this compound for acute psychosis by reviewing six databases and identifying five relevant clinical trials. The analysis concluded that this compound demonstrated significant improvement in managing acute psychotic symptoms compared to traditional antipsychotics like chlorpromazine and lorazepam .

- Adverse Effects : While this compound is effective, it is associated with extrapyramidal symptoms (EPS), akin to other typical neuroleptics. This side effect profile necessitates careful monitoring during treatment.

Pharmacokinetics

This compound is administered orally or via intramuscular injection, with absorption rates influenced by food intake. Its half-life allows for once-daily dosing in many cases, which can enhance patient compliance. The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

Biological Activity Table

| Property | Details |

|---|---|

| Chemical Class | Dibenzothiazepine |

| Receptor Affinity | D2 Dopamine Antagonist; 5-HT2A Serotonin Antagonist |

| Typical Dosage | 40 mg to 100 mg daily |

| Common Side Effects | Extrapyramidal symptoms, sedation |

| Efficacy | Superior to chlorpromazine in clinical trials |

Research Findings

Recent studies have highlighted several key findings regarding this compound's biological activity:

- Neuroprotective Effects : this compound may exert neuroprotective effects through modulation of neuroinflammatory pathways, which could be beneficial in chronic psychiatric conditions.

- Impact on Cognitive Function : Some studies suggest that this compound may improve cognitive function in patients with schizophrenia, although further research is needed to establish this effect conclusively.

Propriétés

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZGXDPUNNEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022851 | |

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-52-8 | |

| Record name | Clotiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clothiapine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clothiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clotiapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOTHIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.